molecular formula C24H25N5O2 B2564764 N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-61-7

N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2564764
CAS No.: 895009-61-7
M. Wt: 415.497
InChI Key: DQGZRNWSEFQHTN-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic small molecule belonging to the pyrazolopyrimidine class, designed for advanced pharmacological research. Compounds with this core structure are investigated primarily for their potential as potent and selective antagonists of the P2X3 purinoceptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP) . The P2X3 receptor is a well-validated target for managing neurogenic disorders, as it is highly expressed on sensory neurons and plays a critical role in nociceptive signaling . Research indicates that inhibition of the P2X3 receptor can lead to reduced pain responses, positioning this compound as a key candidate for exploratory studies in chronic pain conditions, neuropathies, and cough suppression . Beyond pain research, the modulation of P2X3 receptors also presents a promising therapeutic avenue for a range of other disorders, including urinary bladder dysfunction, certain respiratory conditions, and pruritus (itching) . This acetamide derivative is supplied exclusively for non-clinical, in vitro investigation to support the discovery of novel neurogenic therapeutics.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-3-4-8-18-10-12-19(13-11-18)27-22(30)15-28-16-25-23-20(24(28)31)14-26-29(23)21-9-6-5-7-17(21)2/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGZRNWSEFQHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the butylphenyl and methylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or microwave-assisted synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide

  • Substituents: Pyrazole ring: 3-methyl group and phenyl at pyrimidinone. Acetamide: 4-fluorophenyl .
  • Key Differences :
    • The fluorophenyl group increases electronegativity and metabolic stability compared to the butylphenyl group in the target compound.
    • Reduced lipophilicity (logP likely lower than the target compound due to fluorine’s polarity).

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Substituents: Chromen-4-one moiety fused to the pyrimidinone core. Sulfonamide group and fluorophenyl substituents .
  • Sulfonamide groups are associated with varied bioactivity (e.g., anti-inflammatory, antiviral) distinct from acetamide derivatives.

1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Substituents: Methoxyphenyl at pyrimidinone. Varied acetamide groups (e.g., chlorobenzyl, arylpiperazine) .

Physicochemical Properties Comparison

Compound Core Structure Key Substituents Lipophilicity (Predicted logP) Melting Point
N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidinone 4-Butylphenyl, 2-methylphenyl High (~4.5) Not reported
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-...acetamide Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, phenyl Moderate (~3.8) Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-...)benzenesulfonamide Pyrazolo[3,4-d]pyrimidinone Chromenone, sulfonamide High (~4.2) 175–178°C
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidinone Methoxyphenyl, chlorobenzyl Moderate (~3.0) Not reported

Notes:

  • Fluorine in analogues improves metabolic stability and electronegativity, while methoxy groups enhance solubility .

Biological Activity

N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS No. 895009-61-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological significance. The molecular formula is C25H26N4O2, with a molecular weight of approximately 414.509 g/mol. The presence of both butyl and methyl phenyl groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazolo derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study identified a related compound exhibiting potent inhibitory effects on tumor growth in multicellular spheroid models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural analogs that have shown selective inhibition of COX-II. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation-related conditions .

Data Summary Table

Activity Related Compounds IC50 Values Mechanism
AnticancerPYZ38 (related pyrazole)IC50 = 1.33 μMInhibition of cancer cell proliferation
Anti-inflammatoryPYZ3 (COX-II inhibitor)IC50 = 0.011 μMInhibition of COX-II enzyme

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that pyrazolo derivatives could induce apoptosis and inhibit cell cycle progression. The results indicated that these compounds could be promising candidates for further development in cancer therapy .
  • Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation showed that related compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6 levels in treated animals .

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